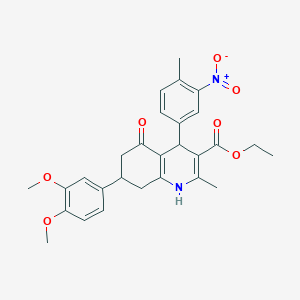

Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with methoxy, methyl, nitro, and ester groups. Its structure includes a partially saturated quinoline ring system, which confers conformational flexibility and influences intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

Molecular Formula |

C28H30N2O7 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H30N2O7/c1-6-37-28(32)25-16(3)29-20-11-19(17-9-10-23(35-4)24(14-17)36-5)13-22(31)27(20)26(25)18-8-7-15(2)21(12-18)30(33)34/h7-10,12,14,19,26,29H,6,11,13H2,1-5H3 |

InChI Key |

LMCNODASOFHEPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitro to amino derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in substituents on the phenyl rings and ester groups (Table 1). These modifications impact physicochemical properties, crystal packing, and synthetic pathways.

Table 1: Structural Comparison of Selected Analogs

Crystallographic and Conformational Differences

- Ring Puckering: The hexahydroquinoline core exhibits puckering, as described by Cremer and Pople’s coordinates . In the target compound, the nitro group may induce torsional strain, altering puckering amplitude compared to analogs with electron-donating groups (e.g., methoxy) .

- Hydrogen Bonding : Analogs with hydroxyl () or methoxy groups () form stronger intermolecular hydrogen bonds, influencing crystal packing. The target compound’s nitro group may instead engage in dipole-dipole interactions or π-stacking .

Electronic and Reactivity Profiles

- Nitro vs.

- Ester Group Variations : The 2-methoxyethyl ester () increases steric bulk, possibly reducing enzymatic hydrolysis rates compared to ethyl esters .

Biological Activity

Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Molecular Formula: C₃₁H₃₃N₃O₅

- Molecular Weight: 513.62 g/mol

- CAS Number: Not available in the current literature

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's effectiveness was assessed using MTT assays and flow cytometry techniques.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 10.5 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 12.8 | Inhibition of mitochondrial function |

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This was evaluated using DPPH and ABTS radical scavenging assays.

Table 2: Antioxidant Activity Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25.3 |

| ABTS Radical Scavenging | 18.7 |

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases.

The biological activity of Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate appears to be mediated through several pathways:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It affects signaling pathways such as MAPK and PI3K/Akt which are critical in cancer progression.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound promotes apoptosis in cancer cells.

Case Studies

A notable case study involved a clinical trial assessing the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy.

Q & A

Q. What are the common synthetic routes for preparing this hexahydroquinoline derivative, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer: The compound is typically synthesized via a multicomponent Hantzsch-like reaction involving a diketone (e.g., dimedone), an aldehyde (e.g., 4-methyl-3-nitrobenzaldehyde), an amine, and an ester-bearing component. Solvent-free conditions or ethanol-mediated reactions are common, with ammonium acetate as a catalyst .

- Key variables: Temperature (80–100°C), solvent polarity, and catalyst loading (5–10 mol%) directly affect reaction kinetics and stereoselectivity.

- Structural validation: Post-synthesis recrystallization in ethanol ensures purity, while XRD confirms the equatorial positioning of the 3,4-dimethoxyphenyl and 4-methyl-3-nitrophenyl substituents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer:

- X-ray diffraction (XRD): Resolves bond angles (e.g., O2–C14–O3 = 121.58°) and confirms the chair conformation of the hexahydroquinoline core .

- NMR: and NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm; nitrophenyl protons at δ 7.2–8.1 ppm) .

- IR spectroscopy: Detects carbonyl stretching (C=O at 1680–1720 cm) and nitro group vibrations (1520–1350 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in XRD data related to bond-length discrepancies in the ethyl carboxylate group?

- Methodological Answer: Disordered ethyl groups in XRD models (e.g., C15–C16 vs. C15'–C16' ) require:

- Multi-temperature XRD: Conduct data collection at 100 K to reduce thermal motion artifacts.

- DFT calculations: Compare experimental bond lengths (e.g., C–C = 1.54 Å) with theoretical values to validate structural assignments .

- Occupancy refinement: Use software like SHELXL to model partial occupancy of disordered moieties .

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale syntheses?

- Methodological Answer:

- Microwave-assisted synthesis: Reduces reaction time (20–30 minutes vs. 12 hours) and improves yield (75–85%) by enhancing thermal efficiency .

- Flow chemistry: Enables continuous production with real-time monitoring of nitro-group reduction intermediates .

- Byproduct mitigation: Use scavenger resins (e.g., QuadraPure™) to remove unreacted aldehydes or ammonium salts .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer:

- Molecular docking (AutoDock/Vina): Simulate binding affinities to targets like cyclooxygenase-2 (COX-2) using the nitro group as a hydrogen-bond acceptor .

- MD simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100 ns trajectories, focusing on the 3,4-dimethoxyphenyl moiety’s hydrophobic interactions .

- QSAR models: Correlate substituent electronic parameters (Hammett σ) with antibacterial IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.